Ethanesulfonyl chloride, 2-fluoro-
Overview
Description
Ethanesulfonyl chloride, 2-fluoro- is a chemical compound with the molecular formula C2H4ClFO2S . It contains a total of 10 bonds, including 6 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 sulfone .
Synthesis Analysis
The synthesis of Ethanesulfonyl chloride, 2-fluoro- has been explored in various studies. For instance, a study on the synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride describes the preparation of [2H5]ethanesulfonyl chloride as a critical component of the overall process .Molecular Structure Analysis
The molecular structure of Ethanesulfonyl chloride, 2-fluoro- includes 10 bonds in total: 6 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 sulfone .Chemical Reactions Analysis
Ethanesulfonyl chloride, 2-fluoro- is used in various chemical reactions. For instance, it is used in the electroreductive hydroxy fluorosulfonylation of alkenes with sulfuryl chlorofluoride and molecular oxygen from air . Another study discusses the nucleophilic aromatic substitution of aryl halides carrying activating groups .Physical and Chemical Properties Analysis
Ethanesulfonyl chloride, 2-fluoro- has a molecular weight of 128.58 g/mol . It has a linear formula of CH3CH2SO2Cl .Scientific Research Applications
1. Radical Addition Reactions in Organic Synthesis
Fluoroalkylsulfonyl chlorides, including Ethanesulfonyl chloride, 2-fluoro-, have been employed as a source of fluorinated radicals in organic synthesis. These compounds are used to add fluoroalkyl groups to electron-deficient, unsaturated carbonyl compounds, a process facilitated by photochemical conditions and copper mediation. This method yields α-chloro-β-fluoroalkylcarbonyl products, which can be further diversified functionally (Tang & Dolbier, 2015).
2. Synthesis and Thermolysis Studies
Ethanesulfonyl chloride, 2-fluoro-, has been studied for its behavior in synthesis and thermolysis reactions. For instance, 2-(Phenylthio)ethanesulfonyl chloride, a related compound, has been a subject of interest in understanding its reaction mechanisms and stability under different conditions (King & Khemani, 1985).
3. Catalyzed Carbonyl Allylations in Chemical Synthesis
Ethanesulfonyl chloride, 2-fluoro-, can be utilized in iridium-catalyzed carbonyl allylations, a key step in the synthesis of syn-3-fluoro-1-alcohols. This process involves transfer hydrogenation, demonstrating the compound's role in facilitating important reactions in organic chemistry (Hassan, Montgomery & Krische, 2012).
4. Ammonia Equivalents in Aryl Halide Amination
In the palladium-catalyzed amination of aryl bromides and chlorides, derivatives of Ethanesulfonyl chloride, 2-fluoro-, such as 2-(Trimethylsilyl)ethanesulfonyl amide, have been used as effective ammonia equivalents. This allows for the preparation of anilines with sensitive functional groups (Anjanappa, Mullick, Selvakumar & Sivakumar, 2008).
5. Role in Preparing Sulfonamides and Other Compounds
The compound has been instrumental in preparing sulfonamides and other derivatives, which can find applications in various chemical industries. It serves as a key intermediate in different synthetic routes (Li-yong, 2002).
6. Activation of Hydroxyl Groups in Polymeric Carriers
Compounds like Ethanesulfonyl chloride, 2-fluoro-, have been used to activate hydroxyl groups in polymeric carriers. This activation is critical in the covalent attachment of biologicals to solid supports, which has implications in therapeutic applications (Chang, Gee, Smith & Lake, 1992).
7. Fluoroalkylthiolation in Chemical Synthesis
Ethanesulfonyl chloride, 2-fluoro-, has been part of fluoroalkylthiolation methods, which are used in electrophilic fluoroalkylthiolation of electron-rich arenes and thiols. This demonstrates its versatility in organic synthesis (Jiang, Yi & Liu, 2016).
8. Synthesis of Environmentally Relevant Fluorinated Compounds
It plays a role in the synthesis of environmentally relevant fluorinated compounds. This includes perfluorooctanesulfonic acid derivatives and other related compounds, which are significant in understanding environmental pollutants (Lehmler, 2005).
Mechanism of Action
Target of Action
Ethanesulfonyl chloride, 2-fluoro- is a chemical compound used in organic synthesis . It is primarily used as an intermediate in the production of other chemicals . The specific targets of Ethanesulfonyl chloride, 2-fluoro- depend on the particular reaction it is involved in.
Mode of Action
Ethanesulfonyl chloride, 2-fluoro- is a reactive compound that can participate in a variety of chemical reactions. It is often used to introduce sulfonyl groups into organic molecules . The exact mode of action will depend on the specific reaction conditions and the other reactants present.
Action Environment
The action of Ethanesulfonyl chloride, 2-fluoro- is influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored under an inert atmosphere at 2-8°C . The reaction conditions, such as temperature and solvent, can also significantly influence its reactivity and the outcome of the synthesis.
Safety and Hazards
Future Directions
The future directions of research on Ethanesulfonyl chloride, 2-fluoro- could involve its use in the synthesis of other compounds. For instance, a study discusses the use of ethenesulfonyl fluoride (ESF) in the construction of enaminyl sulfonyl fluoride . Another study discusses the potential use of sulfonyl fluorides in chemical biology, materials science, organic synthesis, and other areas of chemistry .
Biochemical Analysis
Biochemical Properties
Ethanesulfonyl chloride, 2-fluoro-, plays a significant role in biochemical reactions due to its reactive sulfonyl chloride group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an alkylating agent, modifying the structure of proteins and enzymes by adding an ethylsulfonyl group. This modification can alter the activity of enzymes, potentially inhibiting or activating them. Ethanesulfonyl chloride, 2-fluoro-, is known to interact with nucleophilic amino acids such as cysteine and lysine, forming covalent bonds that can affect protein function .
Cellular Effects
Ethanesulfonyl chloride, 2-fluoro-, has notable effects on various cell types and cellular processes. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit enzymes in the glycolytic pathway, leading to reduced ATP production and altered cellular energy metabolism. Additionally, Ethanesulfonyl chloride, 2-fluoro-, can affect gene expression by modifying transcription factors or other regulatory proteins, potentially leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Ethanesulfonyl chloride, 2-fluoro-, involves its ability to form covalent bonds with biomolecules. This compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. By modifying the active sites of enzymes, Ethanesulfonyl chloride, 2-fluoro-, can inhibit or activate their catalytic activity. Additionally, it can alter the conformation of proteins, affecting their stability and function. These interactions can lead to changes in cellular processes such as signal transduction, metabolism, and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethanesulfonyl chloride, 2-fluoro-, can change over time due to its stability and degradation. The compound is known to decompose in the presence of water and ethanol, which can affect its long-term stability. In in vitro studies, Ethanesulfonyl chloride, 2-fluoro-, has been observed to cause immediate changes in enzyme activity and protein function. Prolonged exposure can lead to more significant alterations in cellular function, including changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of Ethanesulfonyl chloride, 2-fluoro-, vary with different dosages in animal models. At low doses, the compound may cause mild alterations in enzyme activity and cellular metabolism. At higher doses, it can lead to toxic effects, including cell death and tissue damage. Studies have shown that high doses of Ethanesulfonyl chloride, 2-fluoro-, can cause severe skin burns, respiratory irritation, and systemic toxicity. It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes .
Metabolic Pathways
Ethanesulfonyl chloride, 2-fluoro-, is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and ATP production. Additionally, it can affect the pentose phosphate pathway and other metabolic processes by modifying enzymes involved in these pathways. These interactions can alter metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Ethanesulfonyl chloride, 2-fluoro-, is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments. Its localization and accumulation can be influenced by factors such as pH, temperature, and the presence of other biomolecules. Understanding the transport and distribution of Ethanesulfonyl chloride, 2-fluoro-, is essential for optimizing its use in biochemical applications .
Subcellular Localization
The subcellular localization of Ethanesulfonyl chloride, 2-fluoro-, can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific proteins and enzymes. The subcellular localization of Ethanesulfonyl chloride, 2-fluoro-, is crucial for understanding its biochemical effects and optimizing its use in research and therapeutic applications .
Properties
IUPAC Name |
2-fluoroethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClFO2S/c3-7(5,6)2-1-4/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMIESCACWPSOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227058 | |
Record name | Ethanesulfonyl chloride, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
762-68-5 | |
Record name | Ethanesulfonyl chloride, 2-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanesulfonyl chloride, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoroethane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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